Roflumilast Impurity E, chemically known as (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide, is an identified impurity found in the intermediate A1 (6-amino-1,3-diethyl-2,4-(1H,3H)-pyrimidinedione) used in the synthesis of Istradefylline. [] Istradefylline itself is a selective adenosine antagonist for the A2a receptor, primarily used in the treatment of Parkinson's disease. [] While not directly related to Roflumilast, its presence as an impurity during the synthesis of a pharmaceutical highlights its importance in quality control procedures.
The molecular structure of Roflumilast Impurity E was elucidated through a combination of spectroscopic techniques, including ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including 2D NMR techniques. [] The structure was further confirmed by single-crystal X-ray diffraction (XRD) analysis. []
Limited information on the physical and chemical properties of Roflumilast Impurity E is available in the provided research. Its characterization primarily focused on structural elucidation using spectroscopic techniques (UV, IR, MS, NMR) and single-crystal XRD analysis. [] These techniques provided detailed insights into its molecular structure but did not extensively explore its physical or chemical properties.
The primary application of Roflumilast Impurity E, as highlighted in the research, is its role in ensuring the quality and safety of Istradefylline production. [] Its identification and characterization allow for the development of sensitive and specific analytical methods to detect and quantify its presence during pharmaceutical manufacturing. This is crucial for:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6